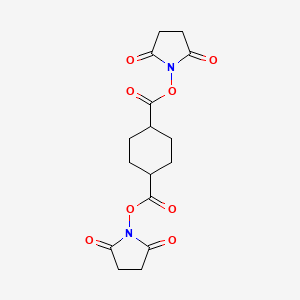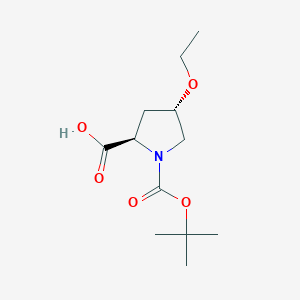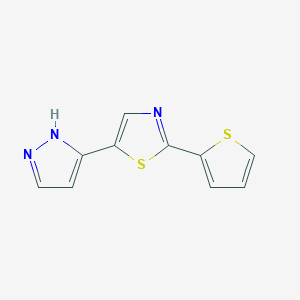
2-azido-N-(4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-azido-N-(4-ethoxyphenyl)acetamide: is an organic compound with the molecular formula C10H12N4O2 It is a derivative of acetamide, featuring an azido group and an ethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-N-(4-ethoxyphenyl)acetamide typically involves the reaction of 2-chloro-N-(4-ethoxyphenyl)acetamide with sodium azide. The reaction is carried out in a mixture of ethanol and water (70:30, v:v) and refluxed for 24 hours at 80°C. After cooling, the product precipitates and is filtered off, dried, and recrystallized from ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring safety protocols for handling azides, and implementing purification techniques suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-azido-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can react with alkynes to form triazoles through the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide is commonly used for introducing the azido group.
Cycloaddition Reactions: Copper(I) catalysts are used in the CuAAC reaction.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst can be used.
Major Products:
Substitution Reactions: Formation of azido derivatives.
Cycloaddition Reactions: Formation of 1,2,3-triazoles.
Reduction Reactions: Formation of amine derivatives.
Applications De Recherche Scientifique
Chemistry: 2-azido-N-(4-ethoxyphenyl)acetamide is used as a precursor in the synthesis of various heterocyclic compounds, including triazoles, which have significant chemical stability and biological activity .
Biology and Medicine: The compound and its derivatives are explored for their potential pharmacological properties, including antibacterial, antitumor, and anti-HIV activities .
Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-azido-N-(4-ethoxyphenyl)acetamide involves its ability to participate in cycloaddition reactions, forming stable triazole rings. These triazole derivatives can interact with various biological targets, inhibiting specific enzymes or signaling pathways. For example, triazoles derived from azido compounds have been shown to inhibit TGF-β-induced transcriptional activation of ALK signaling .
Comparaison Avec Des Composés Similaires
Phenacetin (N-(4-ethoxyphenyl)acetamide): A close analog with an ethanolic group instead of an azido group.
2-azido-N-phenylacetamide: Similar structure but lacks the ethoxy group.
Uniqueness: 2-azido-N-(4-ethoxyphenyl)acetamide is unique due to the presence of both the azido and ethoxyphenyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in synthetic chemistry and medicinal research.
Propriétés
Formule moléculaire |
C10H12N4O2 |
|---|---|
Poids moléculaire |
220.23 g/mol |
Nom IUPAC |
2-azido-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C10H12N4O2/c1-2-16-9-5-3-8(4-6-9)13-10(15)7-12-14-11/h3-6H,2,7H2,1H3,(H,13,15) |
Clé InChI |
UEKPODXEKCNYSI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509544.png)
![(2-{[2,3-Bis(octadeca-9,12-dienoyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl](/img/structure/B12509548.png)
![tert-butyl N-[(E)-4-(tert-butoxycarbonylamino)but-2-enyl]carbamate](/img/structure/B12509556.png)
![2-Amino-3-[4-(tert-butoxy)phenyl]-2-methylpropanoic acid](/img/structure/B12509560.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrimidine](/img/structure/B12509567.png)

![2,5-Dioxopyrrolidin-1-yl 1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate](/img/structure/B12509576.png)




